One primary application of (S)-1-Octyn-3-ol is as a precursor for the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents. PubChem, (S)-1-Octyn-3-ol) These are alcohols where the carbon atom holding the hydroxyl group (OH) has two identical large groups attached. The chirality of (S)-1-Octyn-3-ol can be strategically utilized to control the stereochemistry of the final product during the synthetic process.
Research has explored the use of (S)-1-Octyn-3-ol in the synthesis of tricolorin A, a novel tetrasaccharide macrolactone with herbicidal properties. Sigma-Aldrich, 1-Octyn-3-ol 96: Tricolorin A is a naturally occurring compound found in certain fungi, and its herbicidal activity makes it a potential candidate for weed control. The specific role of (S)-1-Octyn-3-ol in the synthetic pathway requires further investigation.
(S)-1-Octyn-3-ol is an organic compound with the molecular formula . It is a chiral alcohol characterized by a triple bond between the first and second carbon atoms and a hydroxyl group on the third carbon. This compound exists in two enantiomeric forms, with (S)-1-octyn-3-ol being the biologically active variant. Its structure can be represented as follows:
textCH≡C-CH(OH)-CH2-CH2-CH2-CH3
This compound is significant in organic synthesis and medicinal chemistry, especially as a precursor for various bioactive molecules.
(S)-1-Octyn-3-ol itself does not have a known biological mechanism of action. However, it serves as a building block for the synthesis of other molecules with potential biological activities. For instance, tricolorin A, synthesized using (S)-1-Octyn-3-ol, disrupts plant cell wall synthesis, acting as a herbicide [].
These reactions make (S)-1-octyn-3-ol a versatile intermediate in synthetic organic chemistry.
(S)-1-Octyn-3-ol exhibits notable biological activity, particularly as a building block for synthesizing arachidonic acid metabolites, which are crucial in various physiological processes. Studies indicate that it has potential anti-inflammatory properties and may influence cell signaling pathways related to pain and inflammation . Additionally, its derivatives have been investigated for their roles in pharmacology and biochemistry.
Several methods exist for synthesizing (S)-1-octyn-3-ol:
These synthesis methods highlight the compound's accessibility for research and industrial applications.
(S)-1-Octyn-3-ol has several applications:
Interaction studies involving (S)-1-octyn-3-ol often focus on its role in biochemical pathways and its interactions with enzymes involved in arachidonic acid metabolism. Research indicates that it may modulate the activity of cyclooxygenase enzymes, which are critical in inflammatory responses . Further studies are needed to elucidate its full range of interactions at the molecular level.
(S)-1-Octyn-3-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Octyne | CH≡C–CH2–CH2–CH2–CH2–CH3 | Simple terminal alkyne without hydroxyl group |
1-Heptyne | CH≡C–CH2–CH2–CH2–CH2–CH3 | Shorter carbon chain, lacks chiral center |
4-Octyn-3-one | CH≡C–C(=O)–CH2–CH2–CH3 | Contains a carbonyl group instead of hydroxyl |
1-Octyn-3-one | CH≡C–C(=O)–CH2–CH2–CH2 | Similar structure but lacks hydroxyl functionality |
(S)-1-Octyn-3-ol is unique due to its chiral center and the presence of both an alkyne and an alcohol functional group, making it particularly valuable in synthetic chemistry and biological applications.
The asymmetric reduction of 1-octyn-3-one represents the most widely employed methodology for the preparation of enantiomerically pure (S)-1-octyn-3-ol [1] [2]. This approach offers excellent control over stereochemistry while maintaining practical synthetic utility across various scales.
B-3-Pinanyl-9-borabicyclo[3.3.1]nonane Reduction Method
The most established protocol utilizes B-3-pinanyl-9-borabicyclo[3.3.1]nonane as the chiral reducing agent [1] [2]. This method proceeds through a one-pot asymmetric reduction process that provides both high chemical yield and exceptional stereospecificity. The procedure involves the initial formation of the chiral organoborane reagent from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane in tetrahydrofuran at reflux conditions for four hours [2]. The subsequent reduction of 1-octyn-3-one occurs at 0°C, warming to room temperature over eight hours, delivering the desired (R)-1-octyn-3-ol with 86% yield and 86% enantiomeric excess [2].
The stereochemical outcome can be controlled by selecting the appropriate enantiomer of α-pinene [2]. When (−)-α-pinene of 92% enantiomeric excess is employed, the reducing agent provides access to (S)-(−)-1-octyn-3-ol with comparable efficiency [2]. The reaction demonstrates remarkable functional group tolerance, making it suitable for acetylenic ketones bearing additional sensitive functionalities [2].
Modified Lithium Aluminum Hydride Systems
Chirally modified lithium aluminum hydride reagents represent an alternative approach for the asymmetric reduction of 1-octyn-3-one [3] [4]. The BINAL-H system, developed through modification of lithium aluminum hydride with axially dissymmetric binaphthol and simple alcohols, exhibits exceptionally high enantioface-differentiating ability [4]. This reducing agent achieves optical yields ranging from 65% to 95% enantiomeric excess depending on reaction temperature, with optimal selectivity observed at −100°C [4].
Pinane-type tridentate modifiers have also demonstrated effectiveness in asymmetric ketone reduction [3]. These systems afford chiral secondary alcohols in 83-96% yields with 53-97% optical yields [3]. The modifier can be readily recovered in greater than 96% yield after reduction, making the process economically viable [3].
Enzymatic Reduction Approaches
Biocatalytic reduction using alcohol dehydrogenases offers an environmentally sustainable route to (S)-1-octyn-3-ol [5]. Alcohol dehydrogenase-A expressed in Escherichia coli demonstrates remarkable efficiency, achieving 98% yield with greater than 95% enantiomeric excess under mild conditions [5]. The reaction proceeds in aqueous phosphate buffer at pH 7.5 and 30°C over 24 hours, utilizing isopropyl alcohol as the cofactor regeneration system [5].
Method | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (%) | Product Configuration | Reaction Conditions |
---|---|---|---|---|---|
B-3-Pinanyl-9-BBN reduction | (+)-α-pinene/9-BBN complex | 86 | 86 | (R)-(+)-1-octyn-3-ol | Tetrahydrofuran, 0°C to room temperature, 8 hours |
Lithium aluminum hydride/chiral alcohol | Chiral alcohol modifier | 70-90 | 60-90 | Variable | Tetrahydrofuran, −78°C to room temperature |
BINAL-H reduction | (R)-Binaphthol/ethanol/lithium aluminum hydride | 80-95 | 65-95 | Variable | Tetrahydrofuran, −100°C |
Enzymatic reduction with alcohol dehydrogenase | Alcohol dehydrogenase-A (E. coli) | 98 | >95 | (S)-1-octyn-3-ol | Phosphate buffer, pH 7.5, 30°C, 24 hours |
Modified lithium aluminum hydride | Pinane-type tridentate modifier | 83-96 | 53-97 | Variable | Tetrahydrofuran, various temperatures |
Chiral auxiliary methodologies provide predictable stereochemical control through temporary incorporation of stereogenic units into the target molecule [6] [7]. These approaches enable the formation of (S)-1-octyn-3-ol through diastereoselective transformations followed by auxiliary removal under mild conditions.
Evans Oxazolidinone Auxiliaries
Evans oxazolidinone auxiliaries represent the most extensively utilized chiral auxiliaries in asymmetric synthesis [7] [8]. These systems employ N-acyl oxazolidinones derived from readily available amino acids to control the stereochemical outcome of subsequent transformations [7]. The auxiliary attachment typically proceeds through N-acylation reactions using n-butyllithium as base and acid chlorides as acylating agents [8].
The alkylation of lithium enolates derived from N-acyloxazolidinones achieves excellent diastereoselectivity, typically exceeding 95% diastereomeric excess [8]. The reaction scope encompasses various alkylating agents, including allyl and benzyl halides, though reactivity is generally limited to highly reactive electrophiles [8]. Auxiliary removal proceeds efficiently using lithium aluminum hydride or lithium borohydride, providing auxiliary recovery in greater than 90% yield [9] [10].
8-Phenylmenthol Ester Systems
8-Phenylmenthol esters offer an alternative auxiliary approach with distinct advantages over amide-based systems [11]. These ester-linked auxiliaries undergo efficient asymmetric transformations while providing facile hydrolytic removal conditions [11]. The method demonstrates particular utility in Birch reduction/alkylation sequences, where the auxiliary controls the formation of quaternary stereogenic centers with high diastereoselectivity [11].
The ester linkage enables straightforward auxiliary removal through reduction with lithium aluminum hydride, avoiding the harsh conditions often required for amide cleavage [11]. This characteristic makes 8-phenylmenthol esters particularly attractive for substrates containing acid-sensitive functionalities [11].
Binaphthol-Derived Auxiliaries
Binaphthol derivatives function as effective chiral auxiliaries through both ester and amide linkages [4]. These systems exploit the axial chirality of the binaphthyl framework to induce high levels of asymmetric induction [4]. The auxiliaries demonstrate broad substrate scope and provide excellent stereochemical control across various transformation types [4].
Chiral Auxiliary | Substrate Type | Typical Yield (%) | Diastereomeric Excess (%) | Removal Conditions | Recovery (%) |
---|---|---|---|---|---|
Evans oxazolidinone | N-acyl oxazolidinone | 80-95 | >95 | Lithium aluminum hydride or lithium borohydride | >90 |
8-Phenylmenthol ester | Ester linkage | 70-90 | 80-95 | Lithium aluminum hydride reduction | >85 |
Camphor-derived auxiliary | Amide linkage | 75-90 | 85-95 | Acidic hydrolysis | >80 |
Binaphthol derivative | Ester/amide linkage | 85-95 | >90 | Basic hydrolysis | >90 |
Mandelic acid derivative | Ester linkage | 70-85 | 75-90 | Acidic/basic hydrolysis | >75 |
Catalytic enantioselective hydroalkynylation represents an emerging methodology for the direct construction of chiral alkynyl-substituted molecules [12] [13]. This approach enables the formation of (S)-1-octyn-3-ol through the enantioselective addition of alkyne nucleophiles to prochiral electrophiles.
Palladium-Catalyzed Transient Directing Group Strategies
Recent developments in palladium catalysis have enabled enantioselective hydroalkynylation through transient directing group facilitation [12] [14]. These systems employ L-tert-leucine as a transient directing group to achieve site-selective palladium-catalyzed reductive Heck-type hydroalkynylation [12]. The methodology constructs stereocenters at the δ-position relative to aldehyde functionalities with excellent enantioselectivity [12].
The reaction proceeds through dual catalytic cycles involving both palladium and the transient directing group [14]. Coordination of the condensed imine precedes oxidative addition of alkynyl bromides and an enantiodetermining irreversible migratory insertion step [14]. Subsequent chelation-stabilized alkylpalladium intermediates undergo formate-mediated reduction to regenerate the palladium catalyst [14].
Nickel-Catalyzed Asymmetric Hydroalkynylation
Nickel-catalyzed hydroalkynylation provides an alternative approach utilizing earth-abundant transition metals [15]. These systems demonstrate ligand-controlled regioselectivity and achieve high levels of enantioselectivity through directed metalation strategies [15]. The methodology enables switchable regioselectivity depending on the choice of directing group and reaction conditions [15].
The formation of carbonyl-ligated five- or six-membered nickelacycle intermediates through nickel migration or non-migration pathways controls the regioselectivity of the transformation [15]. This mechanistic understanding enables predictable control over the site of alkyne incorporation and the resulting stereochemical outcome [15].
Chemoenzymatic Sequential Systems
Chemoenzymatic approaches combine chemical catalysis with enzymatic transformations to achieve enantioselective alkyne synthesis [16]. These systems utilize carbonic anhydrase II in combination with various chemical catalysts to transform readily available starting materials into valuable chiral alcohols [16]. The integration achieves excellent enantioselectivity up to 99% while operating under mild reaction conditions without expensive chiral ligands [16].
Resolution methodologies provide access to enantiomerically pure (S)-1-octyn-3-ol through the separation of racemic mixtures [17] [18]. These techniques achieve theoretical maximum yields of 50% for the desired enantiomer while enabling recovery of the opposite enantiomer for potential recycling or alternative applications.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution employs lipases to achieve selective esterification of one enantiomer from racemic 1-octyn-3-ol [18] [19]. Chromobacterium viscosum lipase demonstrates excellent selectivity for the (R)-(−) isomer during esterification with decanoic acid [18]. The reaction proceeds with apparent activation energies of 41 kilojoules per mole, slightly higher than corresponding alkyl and alkenyl alcohols [18].
Novozym 435, an immobilized Candida antarctica lipase B, provides superior performance in the kinetic resolution of propargyl alcohols [19] [20]. This enzyme system achieves excellent enantiomeric excess exceeding 99% for fluorinated propargyl alcohol substrates using vinyl butanoate as the acyl donor [19]. The reaction proceeds optimally at 60°C in n-hexane, demonstrating remarkable thermal stability and solvent tolerance [19].
Large-scale enzymatic resolutions have been successfully implemented using membrane-bound gel systems [18]. These continuous processing approaches enable repeated use of immobilized enzymes while maintaining high selectivity and productivity [18]. The methodology proves particularly advantageous for preparative-scale synthesis where enzyme recovery and reuse provide economic benefits [18].
Classical Resolution with Chiral Amines
Classical resolution techniques utilize chiral amines to form diastereomeric salts with racemic 1-octyn-3-ol derivatives [2]. The phthalic acid half-ester of 1-octyn-3-ol forms crystalline salts with (+)-α-methylbenzylamine that enable separation through fractional crystallization [2]. The pure amine salt melts at 132-134°C and can be analyzed for enantiomeric purity through nuclear magnetic resonance spectroscopy [2].
The resolution process requires three to four recrystallizations from methylene chloride when starting with racemic material [2]. However, when beginning with material of 86% enantiomeric excess, only one facile recrystallization provides optically pure alcohol [2]. The enantiomeric purity can be determined by observing the ethynyl hydrogen doublets at δ 2.48 (minor) and 2.52 (major) in deuterated chloroform [2].
Chromatographic Separation Methods
Chromatographic resolution utilizing chiral stationary phases enables both analytical determination and preparative separation of 1-octyn-3-ol enantiomers [17]. These methods achieve high resolution factors and provide excellent enantiomeric excess exceeding 95% [17]. The technique proves particularly valuable for analytical applications and smaller-scale preparative separations [17].
Crystallization-Based Resolution
Crystallization-based resolution exploits differential solubility between enantiomers or their diastereomeric derivatives [17]. The process involves supersaturated solution formation followed by controlled crystallization to preferentially precipitate one enantiomer [17]. Optimization parameters include solvent selection, temperature control, concentration adjustment, and seeding protocols [17].
Resolution Method | Resolving Agent | Maximum Yield (%) | Enantiomeric Excess (%) | Scale Capability | Recovery of Unreacted Enantiomer (%) |
---|---|---|---|---|---|
Enzymatic kinetic resolution (Novozym 435) | Immobilized Candida antarctica lipase B | 50 | >99 | Multi-kilogram | >95 |
Classical resolution with chiral amine | (+)-α-methylbenzylamine | 50 | >99 | Industrial scale | >90 |
Chromatographic separation | Chiral stationary phase | 50 | >95 | Analytical to preparative | >95 |
Crystallization with chiral salt | Chiral acid/base | 50 | >95 | Industrial scale | >85 |
Lipase-mediated resolution (Chromobacterium viscosum lipase) | Chromobacterium viscosum lipase | 50 | >90 | Preparative scale | >90 |
The industrial-scale production of (S)-1-octyn-3-ol presents numerous technical and economic challenges that must be addressed to achieve commercial viability [21] [22] [23]. These challenges encompass catalyst cost and availability, process scalability, waste stream management, and regulatory compliance considerations.
Catalyst Cost and Availability
The economic feasibility of industrial (S)-1-octyn-3-ol production depends critically on catalyst cost and long-term availability [21] [9]. Asymmetric hydrogenation catalysts containing precious metals such as rhodium, ruthenium, and iridium represent significant cost components in large-scale processes [21]. The development of earth-abundant metal catalysts based on iron, nickel, and copper provides potential cost advantages while reducing supply chain vulnerabilities [21].
Chiral ligand costs constitute another major economic factor in industrial asymmetric synthesis [21]. The synthesis of complex chiral ligands often requires multiple synthetic steps and expensive starting materials [21]. Ligand recovery and recycling protocols become essential for economic viability, necessitating robust separation and purification methodologies [21].
Process Scalability and Engineering Considerations
The translation of laboratory-scale procedures to industrial production requires comprehensive process engineering and optimization [22] [24]. Biocatalytic processes present particular challenges related to enzyme stability, substrate compatibility, and scale-up feasibility [22]. Factors such as enzyme robustness, substrate specificity, and catalytic efficiency must be optimized to meet industrial standards of yield, purity, and cost-effectiveness [22].
Thermostatic bubble column reactor systems have emerged as promising solutions for large-scale enzymatic synthesis [24]. These systems alleviate product inhibition through continuous gas flow while enabling simultaneous substrate supplementation and waste recovery [24]. The design achieves high substrate loading exceeding 150 grams per liter without external coenzyme addition [24].
Chiral Intermediate Market Dynamics
The global chiral intermediate market experiences rapid expansion driven by increasing demand for high-quality pharmaceutical products [23]. Precision medicine trends emphasize personalized treatments tailored to individual genetic profiles, creating demand for enantiomerically pure compounds [23]. The importance of chirality stems from the distinct biological effects of different enantiomers, where one form may be therapeutically effective while its mirror image could be harmful or ineffective [23].
Regulatory and Quality Assurance Requirements
Industrial production must comply with stringent regulatory standards governing pharmaceutical intermediate manufacturing [22]. Good Manufacturing Practice requirements mandate comprehensive documentation, process validation, and quality control systems [22]. Analytical method validation becomes particularly critical for chiral compounds where enantiomeric purity directly impacts therapeutic efficacy and safety [22].
Environmental regulations increasingly influence industrial process selection and design [22]. Biocatalytic approaches offer advantages in terms of environmental sustainability, reduced chemical waste generation, and lower energy consumption [22]. However, these benefits must be balanced against productivity, cost, and reliability considerations in industrial applications [22].
Supply Chain and Logistics Challenges
The establishment of reliable supply chains for chiral intermediates requires coordination across multiple suppliers and geographic regions [23]. Raw material sourcing, particularly for chiral starting materials and specialized catalysts, presents ongoing challenges for industrial manufacturers [23]. Strategic inventory management and supplier diversification become essential for maintaining production continuity [23].
The structural elucidation of (S)-1-Octyn-3-ol relies heavily on comprehensive spectroscopic analysis, providing detailed insights into its molecular architecture and stereochemical configuration.
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of (S)-1-Octyn-3-ol in deuterated chloroform at 400 megahertz reveals characteristic signal patterns that confirm its structural identity [5] [6]. The terminal alkyne proton appears as a distinctive signal around 2.4 parts per million, exhibiting the typical coupling pattern associated with acetylenic hydrogen atoms. The methine proton bearing the hydroxyl group manifests in the region between 4.2-4.8 parts per million, demonstrating multipicity consistent with its neighboring carbon environment [5].
The aliphatic proton signals appear in the expected regions, with methylene protons adjacent to the stereocenter showing characteristic chemical shifts and coupling patterns. The terminal methyl group of the alkyl chain produces a triplet pattern around 0.9 parts per million, integrating for three protons and confirming the presence of the pentyl substituent [7].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of (S)-1-Octyn-3-ol [6]. The alkyne carbons demonstrate characteristic resonances in the 70-85 parts per million region, with the terminal acetylenic carbon appearing around 85 parts per million and the internal alkyne carbon resonating at approximately 70 parts per million. The hydroxyl-bearing carbon exhibits a signal around 62-65 parts per million, consistent with secondary alcohol carbons in similar chemical environments [5] [6].
The aliphatic carbon signals distribute across the spectrum according to their electronic environments, with the methylene carbons of the pentyl chain appearing between 20-35 parts per million. The terminal methyl carbon resonates around 14 parts per million, confirming the complete carbon skeleton [6].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide comprehensive connectivity information for (S)-1-Octyn-3-ol [8] [9]. COSY experiments reveal proton-proton coupling relationships, establishing scalar coupling networks throughout the molecular framework. These cross-peaks confirm the connectivity between adjacent protons and validate the proposed structure [8].
HSQC experiments establish direct carbon-hydrogen connectivity through one-bond coupling interactions, providing unambiguous assignment of carbon-hydrogen pairs. This technique proves particularly valuable for confirming the assignment of the methine carbon-hydrogen pair at the stereocenter [9]. HMBC experiments extend the connectivity analysis through two- and three-bond carbon-hydrogen correlations, establishing long-range relationships that confirm the complete molecular architecture [9].
Infrared Spectroscopy Analysis
The infrared spectrum of (S)-1-Octyn-3-ol exhibits characteristic absorption bands that confirm the presence of key functional groups [10]. The hydroxyl group produces a broad absorption band between 3200-3600 cm⁻¹, demonstrating the typical stretching frequency of alcohol functionality. The intensity and broadness of this band reflect hydrogen bonding interactions in the neat liquid state [10].
The terminal alkyne functionality manifests through distinctive absorption patterns. The carbon-carbon triple bond stretching vibration appears in the 2100-2200 cm⁻¹ region, typically as a medium to weak intensity band due to the relatively small dipole moment change associated with this vibration [10]. The acetylenic carbon-hydrogen stretching produces a sharp absorption around 3300 cm⁻¹, characteristic of terminal alkynes [10].
Aliphatic carbon-hydrogen stretching vibrations populate the 2800-3000 cm⁻¹ region, with methylene and methyl groups contributing to multiple overlapping bands. The fingerprint region below 1500 cm⁻¹ contains numerous bands associated with carbon-carbon stretching and bending vibrations, providing a unique spectroscopic fingerprint for the compound [10].
Raman Spectroscopy Characteristics
Raman spectroscopy provides complementary vibrational information, particularly valuable for symmetric vibrations that may be weak or absent in infrared spectra [11]. The carbon-carbon triple bond demonstrates strong Raman activity, appearing as an intense band in the 2100-2200 cm⁻¹ region. This high intensity results from the significant polarizability change associated with the triple bond stretching vibration [11].
Carbon-carbon single bond vibrations throughout the aliphatic chain contribute to the Raman spectrum in the 800-1200 cm⁻¹ region. Carbon-hydrogen bending and stretching vibrations also exhibit characteristic Raman activity, providing additional structural confirmation [11].
Mass spectrometry of (S)-1-Octyn-3-ol reveals characteristic fragmentation patterns that support structural identification [12]. The molecular ion peak appears at mass-to-charge ratio 126, corresponding to the molecular weight of the compound. This peak often demonstrates moderate intensity due to the inherent instability of the molecular ion [12].
Primary fragmentation pathways include loss of the acetylene unit (C₂H), producing a fragment at mass-to-charge ratio 100. Additional fragmentation involves cleavage of the alkyl chain, generating fragments corresponding to the loss of methyl (m/z 111), ethyl (m/z 97), and longer alkyl segments [12]. The hydroxyl-bearing carbon center often participates in fragmentation, leading to characteristic patterns that reflect the presence of the secondary alcohol functionality [12].
Base peak intensity typically corresponds to stable fragment ions formed through favorable fragmentation pathways. The fragmentation pattern provides valuable structural information and serves as a diagnostic tool for compound identification [12].
The thermodynamic properties of (S)-1-Octyn-3-ol define its behavior under various temperature and pressure conditions, providing essential information for handling, storage, and application considerations.
Melting Point Characteristics
(S)-1-Octyn-3-ol exhibits a melting point in the range of -39°C to -60°C, demonstrating its liquid state under standard laboratory conditions [1] [13]. This low melting point reflects the relatively weak intermolecular forces in the crystalline state, primarily van der Waals interactions and limited hydrogen bonding due to the single hydroxyl group [1]. The range of reported values may reflect variations in sample purity, measurement conditions, or instrumental differences [13].
Boiling Point Properties
The compound demonstrates a boiling point of 130-182°C under atmospheric pressure conditions, with more precise measurements indicating 100°C at 20 millimeters of mercury pressure [1] [2] [13]. This relatively moderate boiling point reflects the balance between molecular weight and intermolecular interactions. The hydrogen bonding capability of the hydroxyl group elevates the boiling point compared to purely hydrocarbon analogs of similar molecular weight [1] [2].
Vapor Pressure Behavior
At 25°C, (S)-1-Octyn-3-ol exhibits a vapor pressure of 0.5±0.7 millimeters of mercury, indicating moderate volatility [14] [13]. This vapor pressure value suggests appreciable evaporation rates under ambient conditions, necessitating appropriate storage and handling protocols to prevent loss through evaporation [14].
Flash Point Considerations
The flash point of (S)-1-Octyn-3-ol falls within the range of 63-64°C, classifying it as a combustible liquid requiring appropriate fire safety precautions [1] [2] [4]. This relatively low flash point mandates careful handling procedures, including storage away from ignition sources and implementation of appropriate ventilation systems [4].
Aqueous Solubility Characteristics
(S)-1-Octyn-3-ol demonstrates limited aqueous solubility, with reported values of 3.4-4.2 grams per liter at 25°C [15] [14]. This restricted water solubility reflects the predominant hydrophobic character imparted by the pentyl alkyl chain, which outweighs the hydrophilic contribution of the hydroxyl group [15]. The solubility follows typical patterns for medium-chain alcohols, where increasing alkyl chain length progressively reduces aqueous solubility [14].
Organic Solvent Compatibility
The compound exhibits excellent solubility in a wide range of organic solvents due to its amphiphilic nature [16] [17]. Protic solvents such as ethanol and methanol provide high solubility through hydrogen bonding interactions with the hydroxyl group [16]. The compound dissolves readily in these solvents, with approximate solubility values of 33 milligrams per milliliter reported for ethanol [16].
Aprotic polar solvents including dimethylformamide and dimethyl sulfoxide demonstrate excellent solvation capabilities for (S)-1-Octyn-3-ol [16]. These solvents effectively solvate both the polar hydroxyl functionality and the nonpolar alkyl chain, resulting in high solubility values approaching 33 milligrams per milliliter [16].
Chlorinated solvents such as dichloromethane and chloroform provide exceptional solubility due to their intermediate polarity and good compatibility with both polar and nonpolar molecular regions [17]. These solvents serve as preferred media for many synthetic applications involving (S)-1-Octyn-3-ol [17].
Nonpolar solvents including hexane and diethyl ether demonstrate moderate solubility, primarily solvating the alkyl chain portion while providing limited interaction with the hydroxyl group [18]. While solubility in these media remains more restricted, it nevertheless permits their use in extraction and purification procedures [18].
Partition Coefficient Analysis
The logarithm of the octanol-water partition coefficient (LogP) for (S)-1-Octyn-3-ol equals 2.09, indicating a moderate preference for organic phases over aqueous media [14] [13]. This value reflects the balanced hydrophilic-lipophilic character of the molecule and predicts its behavior in biphasic systems [14]. The partition coefficient proves valuable for predicting extraction efficiencies and bioavailability characteristics in biological systems [13].
Practical Solubility Guidelines
For synthetic applications, (S)-1-Octyn-3-ol dissolves most effectively in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [16]. Protic solvents including alcohols provide good solubility while potentially participating in side reactions under certain conditions [16]. Chlorinated solvents offer excellent solubility with minimal reactivity, making them preferred for many synthetic transformations [17].
Storage solutions typically employ inert atmosphere conditions with aprotic solvents to prevent oxidation of the terminal alkyne functionality [16]. Temperature control proves important due to the moderate volatility of the compound, with refrigerated storage recommended for long-term stability [4].
Irritant